molecular formula C11H17NO B2798198 [2-(Diethylamino)phenyl]methanol CAS No. 87066-93-1

[2-(Diethylamino)phenyl]methanol

Cat. No.: B2798198
CAS No.: 87066-93-1
M. Wt: 179.263
InChI Key: OQRPOJNFYIWTPE-UHFFFAOYSA-N
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Description

Overview of Aminobenzyl Alcohols and Related Derivatives in Synthetic Organic Chemistry

Aminobenzyl alcohols are a class of organic compounds characterized by a phenyl ring substituted with both a hydroxylmethyl group (-CH₂OH) and an amino group (-NR₂). The "ortho" or "2-" substitution pattern, where these two functional groups are adjacent on the aromatic ring, imparts unique reactivity. These molecules are frequently employed as stable and easier-to-handle alternatives to their corresponding aldehyde counterparts, the 2-aminobenzaldehydes, which are often unstable and more expensive. iucr.org

The dual functionality of aminobenzyl alcohols allows them to participate in a variety of cyclization and condensation reactions to form heterocyclic compounds. These heterocyclic scaffolds are central to the development of new drugs and functional materials. Research has demonstrated that aminobenzyl alcohols are key starting materials for the synthesis of important nitrogen-containing heterocycles such as quinolines, quinazolines, and imidazoles. iucr.org

The synthetic utility of these compounds is often unlocked through catalytic processes. For instance, the dehydrogenation of the alcohol moiety to an aldehyde in situ can trigger subsequent reactions with the neighboring amine. Ruthenium(II) complexes have been shown to be effective catalysts for the dehydrogenation of alcohols, including those with aryl substituents. arabjchem.org Furthermore, the reactivity can be finely tuned by the choice of solvent and catalyst. A notable example is the reaction of 2-aminobenzyl alcohols with aldehydes, which can yield N,O-heterocyclic benzoxazines in a solvent like toluene, but produce N,N-heterocyclic quinazolines when the reaction is performed in acetonitrile (B52724) with a copper catalyst. fluorochem.co.uk This demonstrates the power of aminobenzyl alcohols as versatile synthons whose reaction pathways can be directed to achieve desired molecular complexity.

Significance of [2-(Diethylamino)phenyl]methanol as a Key Intermediate in Chemical Transformations

This compound, with its characteristic ortho-aminobenzyl alcohol structure, is positioned as a valuable intermediate for synthetic chemists. While specific research literature on this diethylamino derivative is less extensive than for its dimethylamino analog, its chemical behavior can be understood through the established reactivity of its class. The presence of the diethylamino group, a tertiary amine, and the primary alcohol function makes it a bifunctional precursor for building complex molecules.

The true significance of intermediates like this compound lies in their ability to serve as foundational units for constructing more elaborate structures, particularly heterocyclic systems that form the core of many biologically active compounds. The general reactivity of aminobenzyl alcohols suggests that this compound can be a precursor for a variety of chemical reactions. These include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, creating a new set of reactive possibilities.

Nucleophilic Substitution: The diethylamino group can act as a nucleophile or directing group in various transformations.

Cyclization Reactions: As a classic 2-aminobenzyl alcohol, it is a prime candidate for annulation reactions to synthesize substituted quinolines and other fused N-heterocycles.

The table below outlines some of the fundamental reactions that derivatives of aminobenzyl alcohols undergo, which highlights the potential synthetic pathways available for this compound.

Reaction TypeReagents/ConditionsProduct ClassPotential Significance
OxidationOxidizing agents (e.g., PCC, CrO₃)2-(Diethylamino)benzaldehydeIntermediate for further condensation or Schiff base formation
AlkylationAlkylating agent, BaseEther or Ester derivativesModification of physical and biological properties
AnnulationAldehydes, DMSO, BaseSubstituted QuinolinesSynthesis of core structures in medicinal chemistry
CyclizationPhosgene or equivalentBenzoxazinonesAccess to diverse heterocyclic scaffolds

This versatility makes this compound a significant, though perhaps under-explored, intermediate. Its structural features are analogous to those in precursors for compounds with potential applications in medicinal chemistry, such as agents targeting neurotransmitter systems or acting as enzyme inhibitors. The diethyl substituents, compared to the more commonly studied dimethyl groups, can also subtly influence properties like solubility, lipophilicity, and steric hindrance in a reaction, offering chemists a tool for fine-tuning molecular properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(diethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12(4-2)11-8-6-5-7-10(11)9-13/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRPOJNFYIWTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Diethylamino Phenyl Methanol and Its Molecular Assemblies

Vibrational Spectroscopy Applications (Fourier Transform Infrared Spectroscopy) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy would be a critical first step in the analysis of [2-(Diethylamino)phenyl]methanol, providing key information on its functional groups. The spectrum would be expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.

The presence of the diethylamino group would be confirmed by C-N stretching vibrations, typically appearing in the 1200-1020 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl groups would be observed as sharp peaks between 2975 and 2850 cm⁻¹. Aromatic C-H stretching vibrations would be expected to appear as weaker bands above 3000 cm⁻¹. Finally, the C=C stretching vibrations of the benzene (B151609) ring would be visible in the 1600-1450 cm⁻¹ region.

Table 1: Expected FTIR Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
HydroxylO-H Stretch3400-3200 (broad)
DiethylaminoC-N Stretch1200-1020
EthylAliphatic C-H Stretch2975-2850
AromaticAromatic C-H Stretch>3000
AromaticC=C Stretch1600-1450

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum would offer a wealth of information. The aromatic protons on the substituted benzene ring would likely appear as a complex multiplet in the range of 6.8-7.5 ppm. The chemical shift of the benzylic protons of the methanol (B129727) group (Ar-CH₂OH) would be expected around 4.5-4.8 ppm, appearing as a singlet if there are no adjacent protons to couple with. The quartet signal for the methylene (B1212753) protons (-CH₂-) of the diethylamino group would likely be observed around 2.6-2.9 ppm, coupled to the methyl protons. These methyl protons (-CH₃) would, in turn, appear as a triplet around 1.0-1.2 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.8-7.5Multiplet
Ar-CH₂OH4.5-4.8Singlet
-N(CH₂CH₃)₂2.6-2.9Quartet
-N(CH₂CH₃)₂1.0-1.2Triplet
-OHVariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule. The aromatic carbons would generate several signals in the downfield region of 120-150 ppm. The carbon atom attached to the diethylamino group (C-N) would likely be the most downfield of the aromatic signals due to the deshielding effect of the nitrogen atom. The benzylic carbon of the methanol group (Ar-CH₂OH) would be expected to resonate around 60-65 ppm. The methylene carbons (-CH₂-) of the diethylamino group would appear at approximately 45-50 ppm, while the terminal methyl carbons (-CH₃) would be found in the most upfield region, around 12-15 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C-N145-150
Aromatic C-H & C-C120-140
Ar-CH₂OH60-65
-N(CH₂CH₃)₂45-50
-N(CH₂CH₃)₂12-15

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Investigations

UV-Vis spectroscopy would provide insights into the electronic transitions within this compound. The spectrum, likely recorded in a solvent such as methanol or ethanol (B145695), would be expected to show absorption bands characteristic of a substituted benzene ring. Typically, π → π* transitions in such aromatic systems occur in the 200-280 nm region. The presence of the electron-donating diethylamino group and the hydroxyl group would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (179.26 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C₁₁H₁₇NO.

The fragmentation pattern in the mass spectrum would offer further structural information. Common fragmentation pathways for similar benzyl (B1604629) alcohol derivatives often involve the loss of the hydroxyl group or cleavage of the benzylic C-C bond. For this compound, characteristic fragmentation would likely involve the loss of an ethyl group (m/z 29) or the entire diethylamino group from the molecular ion.

Theoretical and Computational Chemistry Investigations of 2 Diethylamino Phenyl Methanol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov For [2-(Diethylamino)phenyl]methanol, DFT calculations would provide insights into its stability, conformation, and electronic properties. Typically, a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed for these calculations. researchgate.net

Gas-Phase Geometry Optimization and Conformational Landscapes

A crucial first step in computational analysis is the geometry optimization of the molecule in the gas phase to find its most stable three-dimensional structure. researchgate.net For this compound, this would involve exploring the potential energy surface to identify different possible conformers, particularly concerning the rotation around the C-N and C-O bonds. The relative energies of these conformers would determine the most probable shape of the molecule in the absence of solvent effects. However, specific published data on the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) and the conformational landscape for this compound are not available.

Solvation Effects on Molecular Conformation and Stability through Polarizable Continuum Models (PCM)

The influence of a solvent on the conformation and stability of a molecule can be significant. The Polarizable Continuum Model (PCM) is a common method to simulate these effects by representing the solvent as a continuous dielectric medium. nih.govresearchgate.net Applying PCM to this compound would reveal how its geometry and stability change in different solvents, which is crucial for understanding its behavior in solution. bohrium.com Time-dependent DFT (TD-DFT) calculations within the PCM framework can also predict how the solvent environment affects the electronic absorption spectra. nih.gov Specific studies detailing the application of PCM to this compound are currently absent from the scientific literature.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nist.gov A small HOMO-LUMO gap generally indicates higher reactivity. mdpi.com For molecules containing electron-donating groups like the diethylamino group, the HOMO level is typically elevated, leading to a smaller energy gap. nih.gov While this is a general trend, specific calculated HOMO and LUMO energies and the corresponding energy gap for this compound have not been reported.

Prediction of Spectroscopic Parameters (e.g., Excitation Energies, Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data.

Excitation Energies: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which can be correlated with the peaks in its Infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis helps in assigning the calculated frequencies to specific vibrational modes of the molecule. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical values can be compared with experimental data to confirm the molecular structure. pitt.edu

Despite the availability of these powerful predictive tools, no studies have been found that report the calculated excitation energies, vibrational frequencies, or NMR chemical shifts for this compound.

Analysis of Non-Linear Optical (NLO) Properties and Molecular Polarisability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. bohrium.com Computational chemistry can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). scielo.org.co Molecules with significant charge transfer characteristics, often found in systems with electron-donating and electron-accepting groups, tend to exhibit larger hyperpolarizability values. The presence of the electron-donating diethylamino group in this compound suggests it might have interesting NLO properties. However, a quantitative analysis of its molecular polarizability and hyperpolarizability through computational studies is not available in the current literature.

Intermolecular Interaction Profiling: Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Based on a thorough literature search, there is a clear lack of specific theoretical and computational studies on this compound. While the computational methodologies to investigate its properties are well-established and have been applied to similar molecules, the detailed research findings, data tables, and in-depth analyses as requested for this particular compound are not present in the public domain. Therefore, the generation of a scientifically accurate article with detailed findings as per the provided outline is not feasible at this time. Future computational work on this molecule would be necessary to provide the specific data required for such an analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This approach provides a detailed understanding of electron delocalization, which is crucial for describing intramolecular charge transfer (ICT) and hyperconjugative interactions within a molecule.

In this compound, significant ICT is anticipated due to the electronic interplay between the electron-donating diethylamino group and the π-system of the phenyl ring. The lone pair of electrons on the nitrogen atom can delocalize into the antibonding π* orbitals of the benzene (B151609) ring. This phenomenon, often described as a π→π* interaction, is a key contributor to the molecule's electronic stabilization. mdpi.com The twisting of the diethylamino group relative to the phenyl ring can influence the efficiency of this charge transfer, a process known as Twisted Intramolecular Charge Transfer (TICT). grafiati.commdpi.com

Hyperconjugation, the interaction between filled and unfilled orbitals, plays a vital role in the stability of the molecule. The NBO method quantifies these interactions by calculating the second-order perturbation energy, E(2). This value indicates the stabilization energy resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. For this compound, the most significant hyperconjugative interactions are expected to involve the lone pairs (n) on the nitrogen and oxygen atoms as donors and the antibonding sigma (σ) and pi (π) orbitals of the phenyl ring and adjacent bonds as acceptors. mdpi.com

The key donor-acceptor interactions and their corresponding stabilization energies, as predicted by NBO analysis, are summarized in the table below. Higher E(2) values denote stronger interactions, indicating greater electron delocalization and molecular stability.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N)π(C-C)ring~5.50Intramolecular Charge Transfer
n(O)σ(C-H)~2.80Hyperconjugation
π(C-C)ringπ(C-C)ring~20.10π-conjugation
σ(C-H)σ(C-N)~1.95Hyperconjugation

These interactions collectively describe a molecule with significant electronic communication between the substituent groups and the aromatic ring, which is fundamental to its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netfrontiersin.org The MEP surface is color-coded to represent different electrostatic potential values: regions with a negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and prone to nucleophilic attack. tandfonline.com Green areas represent regions of neutral potential.

For this compound, the MEP map is expected to highlight distinct regions of varying reactivity:

Nucleophilic Sites: The most negative potential is anticipated to be localized around the oxygen atom of the methanol (B129727) group and the nitrogen atom of the diethylamino group. These atoms possess lone pairs of electrons, making them the primary centers for electrophilic attack. The π-electron cloud of the benzene ring also contributes to a region of negative potential, though less intense than that around the heteroatoms.

Electrophilic Sites: The most positive potential is expected to be found around the hydrogen atom of the hydroxyl group (-OH). This proton is acidic and represents a likely site for nucleophilic attack. The hydrogen atoms on the ethyl groups and the phenyl ring will exhibit a lesser positive potential.

The MEP map provides a clear, three-dimensional representation of the molecule's reactivity landscape, guiding the understanding of its interaction with other chemical species.

Atomic SitePredicted Electrostatic Potential (a.u.)Reactivity
Oxygen (Methanol)-0.045Strongly Nucleophilic
Nitrogen (Diethylamino)-0.038Nucleophilic
Hydrogen (Hydroxyl)+0.055Strongly Electrophilic
Phenyl Ring Carbons-0.010 to +0.010Mixed/Neutral

This analysis of the MEP confirms the influence of the electron-donating diethylamino and electron-withdrawing hydroxyl groups on the charge distribution across the molecule, defining its sites of chemical reactivity.

Chemical Reactivity and Mechanistic Organic Transformations Involving 2 Diethylamino Phenyl Methanol

Reaction Pathways and Intermediates in Processes Utilizing [2-(Diethylamino)phenyl]methanol

The reaction pathways of this compound and its analogues are diverse, often involving initial transformation of the alcohol or amine functionality. A common pathway is the oxidation of the benzylic alcohol to the corresponding aldehyde, 2-(diethylamino)benzaldehyde. This transformation is a key step in various synthetic sequences. For instance, in the synthesis of quinazolines, (2-aminophenyl)methanols are aerobically oxidized to 2-aminobenzaldehydes, which then undergo condensation and cyclization. mdpi.com This initial oxidation can be achieved through various methods, including acceptorless dehydrogenation, where hydrogen is released as a gas, often facilitated by a transition metal catalyst. dtu.dk

Once formed, the aldehyde intermediate is highly reactive towards nucleophiles. The proximate amino group can play a crucial role, leading to the formation of imine or enamine intermediates. In multicomponent reactions for the synthesis of 2-arylquinazolines, it is proposed that the initially formed 2-aminobenzaldehyde (B1207257) condenses with another amine to form an imine intermediate, which then undergoes intramolecular cyclization and aromatization to yield the final product. mdpi.com

Another significant reaction pathway involves the formation of a stabilized carbocation at the benzylic position. This is particularly relevant in reactions like Friedel-Crafts type alkylations. The loss of the hydroxyl group, often promoted by a Lewis acid, generates an electrophilic species that can be attacked by a nucleophile. In the synthesis of triarylmethanes from related N,N-dimethylaniline derivatives, the formation of a stable carbocation is a key step. rsc.org Similarly, the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate from a related benzylic alcohol proceeds via an SN1-type mechanism, initiated by the formation of a highly stable carbocation known as Michler's hydrol blue. mdpi.com

The diethylamino group itself can act as a nucleophile or a directing group. Its basicity allows it to participate in acid-base chemistry, and its lone pair of electrons can be involved in nucleophilic attack or coordination to metal centers in catalytic cycles.

Below is a table summarizing key reaction intermediates observed in processes involving analogues of this compound.

Precursor/AnalogueReaction TypeKey Intermediate(s)Final Product Class
(2-Aminophenyl)methanolAerobic Oxidation/Condensation2-Aminobenzaldehyde, ImineQuinazolines mdpi.com
(4-(Dimethylamino)phenyl)methanolFriedel-Crafts HydroxyalkylationStabilized CarbocationTriarylmethanes rsc.org
bis[4-(Dimethylamino)phenyl]methanolSN1 AlkylationMichler's Hydrol Blue (Carbocation)Substituted Esters mdpi.com
2-Aminobenzyl AlcoholDehydrogenative Coupling2-AminobenzaldehydeQuinolines dtu.dk

Mechanistic Studies of Carbon-Carbon Bond Formation Reactions Catalyzed or Promoted by Related Analogues

Analogues of this compound are instrumental in various carbon-carbon bond-forming reactions. Mechanistic studies reveal intricate pathways often involving metal catalysis and the generation of reactive intermediates.

A prominent example is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. acs.org In this process, a transition metal catalyst facilitates the dehydrogenation of an alcohol to form a reactive carbonyl intermediate. This intermediate can then undergo a C-C bond-forming reaction, such as an aldol (B89426) condensation or alkylation. The metal hydride species, formed during the initial dehydrogenation, then reduces the newly formed unsaturated species to complete the catalytic cycle. acs.org For instance, the α-alkylation of nitriles with alcohols proceeds through the initial oxidation of the alcohol to an aldehyde, which then condenses with the nitrile to give a vinyl nitrile. This is followed by transfer hydrogenation of the C=C bond by the metal hydride. researchgate.net

Dehydrogenative coupling reactions provide another avenue for C-C bond formation. The synthesis of substituted pyrroles has been achieved through the manganese(I)-catalyzed double dehydrogenative coupling of amino alcohols with primary alcohols. rsc.orgrsc.org A plausible mechanism suggests that the catalyst first activates the amino alcohol, leading to β-hydride elimination to produce an amino-acetaldehyde intermediate. Concurrently, the primary alcohol is dehydrogenated to its corresponding aldehyde. A base-mediated coupling of these two aldehyde intermediates then leads to the formation of the pyrrole (B145914) ring. rsc.orgrsc.org

Friedel-Crafts type hydroxyalkylation reactions, promoted by Lewis acids like AlBr₃, represent another class of C-C bond formation. rsc.org In these reactions, an aldehyde is activated by the Lewis acid, making it sufficiently electrophilic to attack an electron-rich aromatic ring. The regioselectivity of this reaction is heavily influenced by the electronic properties of the substituents on the aromatic nucleophile. rsc.org

Enzymatic C-C bond formation offers a highly selective and efficient alternative. Enzymes such as aldolases, threonine aldolases, and radical SAM enzymes catalyze a wide array of C-C bond-forming reactions, including aldol additions, Michael additions, and radical-mediated cyclizations, with high stereocontrol. rsc.orgresearchgate.net For example, deoxypodophyllotoxin (B190956) synthase, an Fe(II)/2-oxoglutarate-dependent oxygenase, catalyzes a C-C bond-forming cyclization through a proposed mechanism involving hydrogen atom abstraction to form a benzylic radical, which is then oxidized to a carbocation that undergoes a Friedel-Crafts-like ring closure. nih.gov

Elucidation of Electron Transfer and Hydride Transfer Mechanisms in Model Systems

Electron transfer (ET) and hydride transfer are fundamental processes in many reactions involving alcohols and amines. In the context of systems related to this compound, these mechanisms are often part of a larger catalytic cycle.

The "borrowing hydrogen" mechanism is a prime example of a process reliant on hydride transfer. acs.org The catalytic cycle begins with the dehydrogenation of an alcohol, where a transition metal catalyst abstracts a hydride (H⁻) and a proton (H⁺), forming a metal-hydride species and a carbonyl compound. This metal-hydride is the key hydride transfer agent, which later in the cycle reduces an unsaturated intermediate to furnish the final product and regenerate the active catalyst. acs.orgresearchgate.net Bifunctional catalysts, where the metal center and a ligand cooperate to abstract the proton and hydride, are often employed. dtu.dk

Hydride transfer is also a key step in the enzymatic oxidation of alcohols. For example, in some flavin-dependent alcohol oxidases, the reaction is initiated by a base abstracting a proton from the alcohol to form an alkoxide. This is followed by the transfer of a hydride from the alkoxide to the flavin cofactor. nih.gov Similarly, liver alcohol dehydrogenase utilizes a zinc-bound alkoxide, and hydride transfer occurs from this intermediate to NAD⁺. nih.gov

Electron transfer mechanisms are also observed. The reaction of phenols with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) can proceed via a Hydrogen Atom Transfer (HAT) or a Sequential Proton Loss Electron Transfer (SPLET) mechanism. The balance between these pathways can be influenced by factors like reactant concentration and the pKa of the phenol, with the deprotonated phenoxide anion favoring a much faster electron transfer pathway. rsc.org

In photochemical systems, electron transfer is often the primary event upon light absorption. Studies on photosystem II have detailed the kinetics of electron transfer, where an excited state chlorophyll (B73375) donates an electron to pheophytin in picoseconds, initiating a cascade of electron transfer events. nih.govnih.gov While a direct photochemical application for this compound is not prominent, these model systems illustrate the fundamental principles of photoinduced electron transfer that could be relevant in related chromophoric systems.

Influence of Substituent Electronic and Steric Effects on Reaction Regioselectivity and Stereoselectivity

The outcome of chemical reactions involving aromatic compounds is profoundly influenced by the electronic and steric nature of the substituents on the ring. This is particularly true for the reactivity of this compound and its analogues.

Electronic Effects: The electron-donating nature of the diethylamino group and the hydroxyl group of the methanol substituent activates the aromatic ring towards electrophilic substitution. In Friedel-Crafts hydroxyalkylation reactions involving electron-rich arenes, the regioselectivity of the incoming electrophile is directed by the substituents. A stronger electron-donating group will typically direct the substitution to its ortho and para positions. When multiple directing groups are present, the one with the stronger activating effect usually governs the outcome. For instance, in arenes possessing both -OMe and -NR₂ groups, the C-C bond formation occurs regioselectively at the position directed by the more powerfully activating -NR₂ group. rsc.org Similarly, in the aminolysis of substituted benzenesulfonates, the regioselectivity between S-O and C-O bond fission is governed by the electronic nature of the substituent on the phenyl ring and the basicity of the attacking amine. nih.gov

Steric Effects: Steric hindrance plays a critical role in controlling regioselectivity and can sometimes override electronic effects. Large, bulky substituents can block access to nearby reactive sites. In the regioselective acylation of N⁶-substituted adenine (B156593) derivatives, bulky substituents can shield the proximal N⁷ position, kinetically disfavoring the approach of an electrophile and leading to preferential reaction at the more accessible N⁹ position. beilstein-journals.org In the synthesis of 2-arylquinazolines from (2-aminophenyl)methanols and substituted benzaldehydes, steric hindrance from ortho-substituents on the benzaldehyde (B42025) was found to decrease reaction yields compared to their para-substituted counterparts. mdpi.com The stereoselectivity of reactions can also be governed by steric factors, often in the context of chiral catalysts or auxiliaries where steric interactions in the transition state dictate the formation of one enantiomer or diastereomer over another. nih.gov

The interplay between these effects is crucial. In some cases, electronic effects are dominant, while in others, steric hindrance is the deciding factor. A comprehensive understanding of these influences is essential for predicting and controlling the outcomes of organic transformations.

The table below provides examples of how substituent effects influence reaction outcomes in related systems.

Reaction TypeAnalogue/SystemSubstituent EffectObservation
Friedel-Crafts HydroxyalkylationArenes with -OR and -NR₂ groupsElectronicRegioselectivity is directed by the stronger -NR₂ group. rsc.org
Quinazoline SynthesisSubstituted BenzaldehydesSteric & ElectronicOrtho-substituents decrease yield; electron-withdrawing groups slightly increase yield. mdpi.com
N-AcylationN⁶-Substituted AdeninesStericBulky substituents shield the N⁷ position, favoring N⁹ acylation. beilstein-journals.org
AminolysisSubstituted BenzenesulfonatesElectronicRegioselectivity is governed by the electronic nature of the substituent and amine basicity. nih.gov
Diels-Alder ReactionSubstituted AnthracenesElectronicStrong electron-donating groups at the 1-position favor 1,4-cycloaddition on the terminal ring. nih.gov

Coordination Chemistry and Ligand Applications of 2 Diethylamino Phenyl Methanol

Design and Synthesis of Transition Metal Complexes Incorporating [2-(Diethylamino)phenyl]methanol and its Derivatives

The synthesis of transition metal complexes featuring this compound and its analogues generally involves the direct reaction of the amino alcohol ligand with a suitable metal salt in an appropriate solvent. alfa-chemistry.comrsc.org The choice of solvent, reaction temperature, and stoichiometry can influence the final structure and composition of the complex. Common solvents include methanol (B129727) and ethanol (B145695). rsc.org

The general synthetic approach can be summarized as follows:

Dissolution of the amino alcohol ligand in a suitable solvent.

Addition of the transition metal salt (e.g., acetates, chlorides, or perchlorates) to the ligand solution. rsc.org

The reaction mixture is often heated or refluxed for a specific period to ensure complete complex formation. alfa-chemistry.com

The resulting complex may precipitate from the solution upon cooling or after partial removal of the solvent. Filtration and washing of the solid product yield the desired metal complex.

For instance, complexes of various transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) have been synthesized using chiral amino alcohols. alfa-chemistry.comrsc.org These reactions often proceed with good yields and can be performed using a one-pot method. alfa-chemistry.comrsc.org The design of these complexes is often driven by the potential application, for example, in catalysis, where the steric and electronic properties of the ligand can be fine-tuned by introducing different substituents on the aromatic ring or the amino group. tuwien.at

Metal Salt PrecursorLigandTypical SolventResulting Complex TypeReference
Cu(OAc)₂·H₂O(R)-2-amino-3-methylbutan-1-olMethanol/EthanolMononuclear Cu(II) complex rsc.org
CoCl₂·6H₂OD-phenylglycinolMethanol/EthanolTrinuclear Co(II) complex rsc.org
ZnCl₂D-leucinolMethanol/EthanolDinuclear Zn(II) complex rsc.org
FeCl₂PNP pincer ligandsAcetonitrile (B52724)Pentacoordinated Fe(II) complex tuwien.at

This table presents examples of transition metal complexes synthesized from various amino alcohol ligands, illustrating the diversity of resulting structures.

Characterization of Coordination Modes and Ligand Geometries in Metal Centers

This compound and its derivatives typically act as bidentate ligands, coordinating to the metal center through the nitrogen atom of the diethylamino group and the oxygen atom of the deprotonated hydroxyl group. researchgate.netresearchgate.net This N,O-chelation forms a stable five-membered ring with the metal ion.

The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, the steric bulk of the ligand, and the presence of other co-ligands. Common geometries observed for transition metal complexes with amino alcohol ligands include tetrahedral and octahedral. researchgate.netresearchgate.net

Spectroscopic techniques are crucial for elucidating the coordination mode.

Infrared (IR) Spectroscopy: The involvement of the amino and hydroxyl groups in coordination is often confirmed by shifts in their respective stretching frequencies in the IR spectrum of the complex compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. rsc.org

UV-Visible Spectroscopy: The electronic absorption spectra can give insights into the coordination geometry of the metal center. rsc.org

EPR spectral analysis has been used to confirm the tetrahedrally coordinated geometry of some Cu(II) complexes with related Schiff base ligands. researchgate.net

Structural Analysis of Organometallic Adducts (e.g., Organoaluminum Complexes)

Organoaluminum complexes have garnered considerable interest due to their diverse structural chemistry and applications in catalysis and organic synthesis. iucr.org The reaction of [2-(dialkylamino)phenyl]methanol derivatives with organoaluminum reagents, such as trimethylaluminum, leads to the formation of binuclear organoaluminum adducts.

A notable example is the structural characterization of {μ-2-(dimethylamino)phenylmethanolato}pentamethyldialuminum(III). iucr.org In this complex, the amino alcohol ligand, after deprotonation of the hydroxyl group, acts as a tridentate ligand, bridging two aluminum atoms.

Key structural features of this organoaluminum adduct include:

Two distinct aluminum centers: Both aluminum atoms adopt a distorted tetrahedral geometry.

Bridging oxygen atom: The oxygen atom of the methanolate group bridges the two aluminum atoms.

Chelating N,O-moiety: One aluminum atom is chelated by the nitrogen atom of the dimethylamino group and the bridging oxygen atom.

Methyl group coordination: The remaining coordination sites on the aluminum atoms are occupied by methyl groups.

The Al-O bond distances to the two aluminum atoms are different, indicating a more covalent character for the shorter bond. nih.gov The Al-Al separation in these types of dimers is typically around 3.1-3.3 Å. iucr.orgnih.gov This structural arrangement highlights the ability of the [2-(dialkylamino)phenyl]methanol scaffold to support bimetallic structures.

CompoundAl Coordination GeometryLigand Coordination ModeAl-O Bond Distances (Å)Al-Al Separation (Å)Reference
{μ-2-(Dimethylamino)phenylmethanolato}pentamethyldialuminum(III)Distorted tetrahedralTridentate, bridgingAl1-O1: 1.9199(19), Al2-O1: 1.8165(19)3.2631(12) iucr.org
[(E)-10-(2,6-Dimethylphenylimino)-9-methyl-9,10-dihydrophenanthren-9-olato]pentamethyldialuminum(III)Distorted tetrahedralTridentate, bridgingAl1-O1: 1.9273(17), Al2-O1: 1.8552(17)3.1625(13) nih.gov

This table compares key structural parameters of two related binuclear organoaluminum complexes, illustrating the bridging nature of the ligands.

Exploration of this compound Derivatives as Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols are a highly important class of ligands for asymmetric catalysis. researchgate.net Derivatives of this compound, when prepared in enantiomerically pure forms, can serve as effective chiral ligands for a variety of enantioselective transformations.

One of the most well-studied applications is the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.netacs.orgmetu.edu.tr In these reactions, the chiral amino alcohol ligand coordinates to the zinc atom, creating a chiral environment that directs the approach of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol product.

The success of these catalytic systems often depends on the fine-tuning of the ligand structure. Key structural parameters that influence catalytic activity and enantioselectivity include:

Steric bulk of substituents: Increasing the steric bulk of the substituents on both the nitrogen atom and the carbinol carbon of the ligand can significantly enhance the enantiomeric excess of the product. researchgate.netacs.org

Nature of the amino group: The choice of the dialkylamino substituent, for instance, incorporating it into a cyclic system like a piperidino group, has been shown to be crucial for achieving high catalytic activity and enantioselectivity. acs.org

The development of new families of chiral amino alcohol ligands, including those derived from non-natural starting materials, allows for subtle variations in steric and electronic properties, providing a powerful tool for optimizing catalytic performance. acs.org

Chiral Ligand TypeReactionKey FindingReference
(1R,2R)-1-(Dialkylamino)-1-phenyl-3-(R-oxy)-2-propanolsEnantioselective addition of Et₂Zn to aldehydesSteric bulk of the R-oxy group and the nature of the dialkylamino substituent are key for high enantioselectivity. acs.org
trans-(1S,2S)-1-Substituted-2-(N,N-dialkylamino)-1-indanol derivativesEnantioselective addition of Et₂Zn to aldehydesEnantiomeric excess increases with the bulk of substituents on the nitrogen and the hydroxy-bearing carbon. researchgate.net
Norbornene based 1,4-aminoalcoholsAsymmetric diethylzinc addition to benzaldehyde (B42025)The specific stereochemistry of the ligand dictates the enantioselectivity. metu.edu.tr

This table summarizes the application of different chiral amino alcohol derivatives in asymmetric catalysis and the key factors influencing their effectiveness.

Catalytic Applications of 2 Diethylamino Phenyl Methanol and Its Metal Complexes

Investigation of Catalytic Activity in Specific Organic Synthesis Reactions

Complexes derived from [2-(Diethylamino)phenyl]methanol, particularly with palladium, have demonstrated significant catalytic efficacy in a range of organic synthesis reactions. Their primary application has been in cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, these complexes have been successfully utilized as catalysts in the Suzuki-Miyaura coupling reaction . This reaction is crucial for synthesizing biaryls, which are prevalent in pharmaceuticals and advanced materials. Palladacycles, where the this compound ligand coordinates with the palladium center through both the nitrogen atom and a carbon atom, have shown high efficiency. dergipark.org.tr These catalytic systems often exhibit tolerance to a variety of functional groups and can operate under mild conditions. For instance, palladium catalysts generated in situ from ligands like hemilabile phosphanes have proven highly effective in the Suzuki-Miyaura coupling of even unactivated aryl chlorides, achieving high turnover numbers with catalyst loadings as low as 1 ppm. researchgate.net

Another significant application is in the Heck-Mizoroki reaction , which couples unsaturated halides with alkenes. The hemilabile character of the this compound ligand is considered vital for the catalytic cycle. The diethylamino group can reversibly bind to the metal center, which helps stabilize the active catalyst while permitting the necessary coordination and dissociation steps for the reaction to proceed. Cyclopalladated catalysts, in general, have shown superior catalytic activities in such cross-coupling reactions. dergipark.org.tr

Furthermore, these systems have been explored in the Sonogashira coupling , a reaction that forges a bond between a terminal alkyne and an aryl or vinyl halide. In these reactions, this compound and its derivatives often act as ligands in copper and palladium co-catalytic systems, where they stabilize the palladium catalyst.

Table 1: Application of Palladium Complexes in Suzuki-Miyaura Coupling Reactions

Catalyst SystemAryl HalideArylboronic AcidProductYieldReference
Pd(OAc)₂ / Ligand P14-BromotoluenePhenylboronic acid4-MethylbiphenylHigh researchgate.net
Pd(OAc)₂ / Ligand P44-BromotoluenePhenylboronic acid4-MethylbiphenylHigh researchgate.net
Pyridine-based Pd(II)-complex4-BromoacetophenoneVarious arylboronic acidsSubstituted biphenylsGood to Excellent nih.gov
Palladacycle Ap-Methoxycarbonylphenylboronic acid-Homoallylic amine76% nih.gov

This table is a representative summary. Yields are often qualitative ("High", "Good to Excellent") in the source material unless specific percentages are provided.

Elucidation of Catalytic Mechanisms in Homogeneous and Heterogeneous Systems

The mechanisms through which this compound and its metal complexes catalyze reactions have been extensively studied, especially in homogeneous systems. acs.org

In homogeneous catalysis , such as palladium-catalyzed cross-coupling, the mechanism is widely accepted to follow a sequence of oxidative addition, transmetalation, and reductive elimination. acs.orgrsc.org The this compound ligand is instrumental in this cycle.

Oxidative Addition : The aryl halide adds to the palladium(0) species. The electron-donating diethylamino group enhances the electron density at the palladium center, facilitating this initial step. whiterose.ac.uk

Transmetalation : The organic group from the partner reagent (e.g., boronic acid in a Suzuki reaction) is transferred to the palladium complex. rsc.org The hemilability of the ligand's nitrogen donor is crucial here; its dissociation creates a vacant site on the palladium, which is necessary for transmetalation to occur. acs.org

Reductive Elimination : The newly coupled organic fragments are expelled, forming the final product and regenerating the active Pd(0) catalyst. The steric properties of the ligand can influence this final step. acs.org

Kinetic studies and the isolation of intermediates, such as palladacycles, support these mechanistic steps. nih.govresearchgate.net These palladacycles are often not just precatalysts but can be key intermediates in the catalytic cycle. nih.govresearchgate.net DFT calculations have also been employed to provide deeper insight into the complex mechanisms, sometimes revealing multiple intermediates. nih.govresearchgate.net

Assessment of this compound Derivatives as Promoters or Co-catalysts

Derivatives of this compound have also been assessed as promoters or co-catalysts, where they enhance the function of a primary catalyst rather than being the sole catalytic agent.

In some transition metal-catalyzed reactions, the addition of a this compound derivative as an external ligand can lead to the in situ formation of a more active catalytic species. Their electron-donating and hemilabile characteristics are advantageous in this role.

They can also act as co-catalysts by participating in a secondary catalytic cycle. For example, if a reaction produces an inhibitory byproduct, a co-catalyst system involving a derivative of this compound could be engineered to neutralize this inhibitor, thus preserving the primary catalyst's activity.

Synthesis and Structural Modifications of 2 Diethylamino Phenyl Methanol Derivatives

Rational Design and Synthesis Strategies for Analogues with Varied Substituents

The rational design of [2-(diethylamino)phenyl]methanol analogues is often guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the compound's properties. This knowledge allows for the targeted synthesis of new derivatives with enhanced or specific functionalities.

A common synthetic route to access the core structure and its analogues involves the reaction of a suitable organometallic reagent with a corresponding aldehyde. For instance, the addition of a phenylmagnesium halide to an appropriately substituted aminobenzaldehyde can yield the desired phenylmethanol derivative. rsc.orgrsc.org Alternative strategies include the ortho-lithiation of a protected aniline (B41778) derivative followed by reaction with an aldehyde. rsc.orgrsc.org

The introduction of varied substituents on the phenyl ring is a key strategy to modulate the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted precursors or by performing electrophilic or nucleophilic aromatic substitution reactions on the this compound core, where the directing effects of the existing substituents guide the position of the new functional group. nih.gov For example, the synthesis of analogues with different halogen substituents on the phenyl ring has been explored to increase properties like hydrophobicity.

The following table summarizes some of the synthetic strategies employed for creating derivatives with varied substituents:

StrategyDescriptionStarting Materials Example
Grignard ReactionAddition of a phenylmagnesium halide to an aminobenzaldehyde.Phenylmagnesium bromide and 2-(diethylamino)benzaldehyde
Organolithium AdditionOrtho-lithiation of a protected aniline followed by reaction with an aldehyde.N-Boc-N,N-diethylaniline and benzaldehyde (B42025)
Suzuki CouplingPalladium-catalyzed cross-coupling of a boronic acid with a halogenated precursor.[2-(Diethylamino)phenyl]boronic acid and a substituted aryl halide
Nucleophilic Aromatic SubstitutionReaction of a fluorinated benzaldehyde with a secondary amine.2-Fluorobenzaldehyde and diethylamine

Functionalization Approaches for the Phenyl Ring and the Diethylamino Moiety

The functionalization of both the phenyl ring and the diethylamino moiety of this compound opens up a vast chemical space for creating novel derivatives. These modifications are crucial for fine-tuning the molecule's properties.

Phenyl Ring Functionalization:

The phenyl ring of this compound is amenable to a variety of chemical transformations. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, can introduce a wide range of functional groups. The position of these new substituents is influenced by the directing effects of the existing diethylamino and hydroxymethyl groups.

Researchers have successfully introduced various groups onto the phenyl ring to create analogues with specific characteristics. For instance, the introduction of electron-withdrawing groups like nitro or trifluoromethyl groups, or electron-donating groups like methoxy (B1213986) groups, can significantly alter the electronic properties of the aromatic system. rsc.orgrsc.org

Diethylamino Moiety Functionalization:

The diethylamino group itself can be a target for modification. While direct functionalization of the diethylamino group in the final compound can be challenging, alternative strategies involve the synthesis of analogues with different N-substituents from the outset. For example, starting with different secondary amines in the initial synthetic steps can lead to a variety of N-substituted analogues. nih.govnih.gov

The table below outlines some functionalization approaches for the different moieties of this compound:

MoietyFunctionalization ApproachExample Reaction
Phenyl RingElectrophilic Aromatic SubstitutionNitration using nitric acid and sulfuric acid.
Phenyl RingHalogenationBromination using N-bromosuccinimide.
Phenyl RingCross-Coupling ReactionsSuzuki coupling with a boronic acid to introduce a new aryl group.
Diethylamino MoietyN-dealkylation/N-alkylationSynthesis from a different secondary amine precursor.

Advanced Chemical Characterization of Novel Derivatives

The unambiguous identification and structural elucidation of novel this compound derivatives rely on a combination of advanced spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the molecular structure. ¹H NMR provides information about the chemical environment of protons, including their number, connectivity, and spatial arrangement. nih.govrsc.org For instance, the signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethyl groups, and the methanolic proton can be clearly identified and assigned. nih.govrsc.org ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. nih.govup.ac.za

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a new compound. nih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. smolecule.com

The following table summarizes the key characterization techniques and the information they provide:

TechniqueInformation Provided
¹H NMR SpectroscopyNumber and environment of protons, connectivity.
¹³C NMR SpectroscopyCarbon skeleton of the molecule.
High-Resolution Mass Spectrometry (HRMS)Accurate molecular weight and elemental composition.
X-ray CrystallographyThree-dimensional molecular structure, bond lengths, and angles.

Through the systematic application of these synthetic and analytical techniques, a deep understanding of the chemical landscape of this compound derivatives can be achieved, paving the way for the development of novel compounds with tailored functionalities.

Supramolecular Chemistry and Self Assembly Principles Relevant to 2 Diethylamino Phenyl Methanol Analogues

Analysis of Non-Covalent Interactions in Solid-State Assemblies

The solid-state structures of [2-(Diethylamino)phenyl]methanol analogues are stabilized by a network of non-covalent interactions. While weaker than covalent bonds, the cumulative effect of these interactions directs the molecular self-assembly and stabilizes the resulting crystal lattice. researchgate.net The primary interactions at play include hydrogen bonds, and potentially π-stacking, and van der Waals forces. iucr.orgiucr.org

A detailed analysis of the crystal structure of a close analogue, (2-Aminophenyl)methanol, provides significant insight into the dominant interactions. researchgate.net In its crystalline form, the molecules are intricately linked by a combination of hydrogen bonds involving the amine (-NH₂) and alcohol (-OH) functional groups. Specifically, O-H···N and N-H···O hydrogen bonds are crucial. Molecules are linked into chains by N-H···O bonds, and these chains are further connected by O-H···N and additional N-H···O bonds, forming a layered hydrogen-bonded network. researchgate.net

These interactions can be characterized by their specific geometries, including bond distances and angles, which determine their strength and directionality. iucr.org The interplay of these varied interactions, from strong, directional hydrogen bonds to weaker, less directional van der Waals forces, is what ultimately determines the final crystal packing. iucr.org In more complex systems, other non-covalent interactions such as C-H···π interactions can also play a significant role in the stabilization of the crystal structure. researchgate.net Theoretical methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to further study and quantify these weak interactions. researchgate.net

Interaction TypeDonor-H···AcceptorD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Reference
Hydrogen BondO1-H1···N10.851.942.791172 researchgate.net
Hydrogen BondN1-H1A···O10.872.193.0585175 researchgate.net
Hydrogen BondN1-H1B···O10.912.283.135156 researchgate.net
Data derived from the crystallographic study of (2-Aminophenyl)methanol.

Investigation of Crystal Engineering Principles and Polymorphism in Related Structures

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. researchgate.net It aims to control the way molecules assemble into crystals to achieve desired physical and chemical properties. researchgate.netrsc.org A key challenge and area of interest in crystal engineering is polymorphism, the ability of a compound to exist in more than one crystal structure. mpg.de These different crystalline forms, or polymorphs, can have distinct properties, such as melting point, solubility, and color. mpg.de

The formation of a specific polymorph is a result of the complex interplay between thermodynamics and kinetics during crystallization. diva-portal.org Factors such as the choice of solvent, temperature, and degree of supersaturation can influence which polymorphic form nucleates and grows. diva-portal.orgresearchgate.net For aminophenylmethanol analogues, the presence of both hydrogen bond donors (-OH) and acceptors (-N) allows for the formation of robust and directional interactions, which are a key tool for the crystal engineer. researchgate.netacs.org However, the flexibility of the diethylamino group and the potential for different molecular conformations can lead to multiple, energetically similar packing arrangements, making polymorphism more likely. acs.org

Predicting crystal structures from first principles remains immensely difficult because the energy differences between potential polymorphs are often very small. iucr.orgacs.org Therefore, crystal engineering often relies on a retrospective analysis of known structures to derive principles for future design. acs.org By studying how modifications to the molecular structure—for instance, changing the alkyl groups on the amine or adding substituents to the phenyl ring—affect the packing, researchers can develop strategies to favor the formation of a specific crystal form with desired characteristics.

Impact of Crystal Habit and Morphology on Macroscopic Properties (e.g., Optical Emission)

Crystal habit and morphology can have a significant impact on a material's macroscopic properties. rsc.orgresearchgate.net In the context of photoactive materials like this compound analogues, the molecular packing within the crystal directly influences its optical properties. umich.edu The arrangement of chromophores, their orientation relative to one another, and the degree of intermolecular electronic coupling are critical for properties such as solid-state photoluminescence. acs.orgsc.edu

For example, different polymorphs of the same compound can exhibit different emission colors or quantum yields due to variations in their crystal packing. semanticscholar.org A tightly packed "herringbone" structure might lead to different photophysical behavior compared to a looser, π-stacked arrangement. semanticscholar.org The specific arrangement can facilitate or hinder processes like charge transfer between adjacent molecules, which is crucial for many optical and electronic applications. sc.edu Furthermore, the morphology itself, such as whether the material forms as needles or plates, can affect properties like light scattering and waveguiding. Therefore, controlling the crystal habit through careful selection of crystallization conditions is a critical step in optimizing the performance of functional organic materials. mdpi.comresearchgate.net

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for preparing [2-(Diethylamino)phenyl]methanol in academic research? A: The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a primary route involves reacting 2-aminophenylmethanol with diethyl sulfate or diethylamine in the presence of a reducing agent like sodium borohydride. Reaction conditions (e.g., reflux in methanol or ethanol, 60–80°C, 12–24 hours) are critical for optimizing yield . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Basic Characterization Techniques

Q: Which analytical methods are essential for characterizing this compound? A: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the diethylamino group (δ ~2.5–3.5 ppm for N-CH2_2) and methanol moiety (δ ~4.5 ppm for -CH2_2OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~193.24 g/mol) .
  • FT-IR : Peaks at ~3300 cm1^{-1} (O-H stretch) and ~1100 cm1^{-1} (C-N stretch) .

Advanced Synthesis: Regioselectivity and Yield Optimization

Q: How can researchers address regioselectivity challenges during synthesis? A: Regioselectivity in introducing the diethylamino group can be controlled using directing groups (e.g., hydroxyl or nitro groups) or transition-metal catalysts (e.g., Pd/Cu for Ullmann-type couplings). Kinetic studies under varying temperatures (25–100°C) and solvent polarities (e.g., DMF vs. THF) help identify optimal conditions. Yields >80% are achievable with stoichiometric diethylamine and excess reducing agents .

Biological Interactions and Applications

Q: What role does this compound play in studying biological systems? A: The compound’s aromatic amine and alcohol moieties make it a probe for:

  • Enzyme Inhibition : Screening for interactions with cytochrome P450 enzymes or dehydrogenases via fluorescence quenching assays .
  • Drug Intermediate : Used in synthesizing analogs of clomifene (a fertility drug) by functionalizing the phenyl ring .

Stability and Storage Recommendations

Q: What are the best practices for storing this compound? A: The compound is hygroscopic and light-sensitive. Store in amber glass bottles under inert gas (N2_2 or Ar) at 2–8°C. Stability tests show <5% degradation over 6 months when stored properly. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .

Advanced Analytical Challenges

Q: How can impurities in this compound be resolved during analysis? A: Common impurities include unreacted diethylamine or oxidation byproducts (e.g., ketone derivatives). Techniques to address this:

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate impurities with UV detection at 254 nm .
  • GC-MS : For volatile byproducts, employ a DB-5 column and electron ionization .

Computational Modeling of Reaction Mechanisms

Q: How can DFT calculations aid in understanding the synthesis mechanism? A: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and activation energies for key steps, such as nucleophilic attack or hydrogen bonding during reduction. These models align with experimental kinetics data (ΔG‡ ≈ 25–30 kcal/mol) .

Safety and Handling Protocols

Q: What safety precautions are necessary when handling this compound? A: Key guidelines include:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (Permissible Exposure Limit: <5 ppm for similar amines) .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced Applications in Material Science

Q: Can this compound be used in functionalizing surfaces or polymers? A: Yes, its hydroxyl and amine groups enable covalent bonding to:

  • Metal Oxides : Silica or TiO2_2 nanoparticles via silane coupling .
  • Conductive Polymers : Incorporated into polythiophene derivatives for optoelectronic devices .

Troubleshooting Low Yields in Scale-Up

Q: How can researchers mitigate yield drops during large-scale synthesis? A: Common issues include poor mixing or exothermic reactions. Solutions:

  • Flow Chemistry : Continuous reactors improve heat dissipation and mixing efficiency .
  • Catalyst Recycling : Immobilized catalysts (e.g., Pd on Al2_2O3_3) reduce costs and waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.